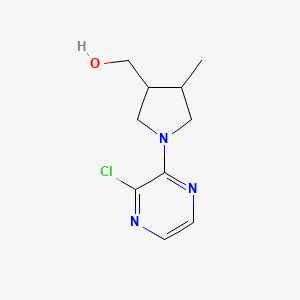
(1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol
Overview
Description
The compound “(1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol” is a synthetic molecule . It belongs to the class of pyrazinyl methylpyrrolidine compounds, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (3-Chloropyrazin-2-yl)methanol involves the reaction of 3-Chloropyrazine-2-carboxylic acid with triethylamine and methyl chloroformate in tetrahydrofuran, followed by reduction with sodium borohydride . Another method involves the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride and potassium carbonate in 1,4-dioxane .Molecular Structure Analysis
The molecular formula of (1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol is C5H5ClN2O . The InChI Code is 1S/C5H5ClN2O/c6-5-4 (3-9)7-1-2-8-5/h1-2,9H,3H2 .Physical And Chemical Properties Analysis
The compound (1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol has a molecular weight of 144.56 . It is a solid at room temperature . The compound is very soluble, with a solubility of 11.6 mg/ml .Scientific Research Applications
Synthesis and Derivative Formation
Ultrasonics Promoted Synthesis : A study by Trilleras et al. (2013) discusses the synthesis of dihydropyrazole derivatives, utilizing ultrasonics for efficiency. This is relevant due to the use of related chemical structures in the synthesis process.
Microwave-Assisted Synthesis : Sharma and Sharma (2014) describe a microwave-assisted synthesis method for creating pyrazole derivatives. These methods are notable for their efficiency and scalability.
Formation of Anticancer Compounds : Research by Gouhar and Raafat (2015) includes the synthesis of compounds with potential anticancer properties, using similar chemical structures.
Biological and Chemical Applications
Anticancer and Antimicrobial Activity : The work by Katariya et al. (2021) showcases the synthesis of heterocyclic compounds with anticancer and antimicrobial properties. This highlights the potential medical applications of such compounds.
Antibacterial Activity : A study by Mogilaiah et al. (2009) discusses the synthesis of pyrazole derivatives and their subsequent testing for antibacterial properties.
Analytical and Structural Studies
Molecular Docking Studies : Jayanna et al. (2013) conducted molecular docking studies on synthesized compounds, indicating a method for predicting the interaction of these compounds with biological targets.
Crystal Structure Analysis : Dong and Huo (2009) synthesized a compound and analyzed its crystal structure, which is essential for understanding the physical and chemical properties of such compounds.
Environmental and Agricultural Applications
- Insecticidal Activity : In the study by Holla et al. (2004), the synthesis of oxadiazoles from chloropyridine and their insecticidal activity is explored, showing potential applications in agriculture.
Safety And Hazards
The compound (1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol may pose certain hazards. The safety information available for (3-Chloropyrazin-2-yl)methanol, a similar compound, indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
[1-(3-chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-4-14(5-8(7)6-15)10-9(11)12-2-3-13-10/h2-3,7-8,15H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIMEEAKRUHXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479911.png)
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479912.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479913.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479914.png)
![1-Methyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479915.png)
![1-Methyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479916.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1479917.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479918.png)
![1-(2-chloroethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479919.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479924.png)
![1-(prop-2-yn-1-yl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479925.png)
![1-Methyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479926.png)
![1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479927.png)
![1,6-diethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479930.png)